

Desoxypeganine Hydrochloride: A Technical Overview of its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: Desoxypeganine hydrochloride

Cat. No.: B190489

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Introduction

Desoxypeganine hydrochloride, a quinazoline alkaloid, has garnered significant interest within the scientific community for its notable biological activities. Primarily recognized as a potent and reversible inhibitor of cholinesterases and a selective inhibitor of monoamine oxidase A (MAO-A), it holds potential for therapeutic applications, particularly in the fields of neuropharmacology and addiction medicine. This technical guide provides a comprehensive overview of the chemical properties of **desoxypeganine hydrochloride**, detailed experimental protocols for its biological activity assessment, and a visualization of its key signaling pathways.

Chemical and Physical Properties

Desoxypeganine hydrochloride is the salt form of desoxypeganine, a naturally occurring alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below.

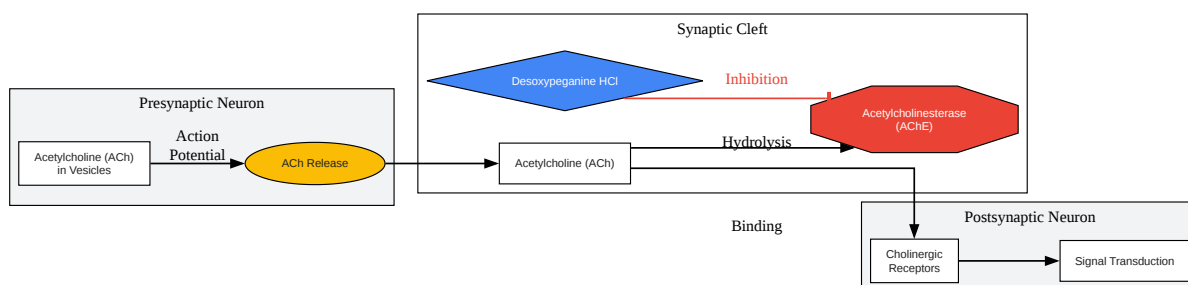
Property	Value
CAS Number	61939-05-7[1][2][3]
Molecular Formula	C ₁₁ H ₁₃ ClN ₂ [3]
Molecular Weight	208.69 g/mol [3]
Melting Point	255-256 °C[3]
Appearance	Solid
Solubility	Soluble in water and alcohol[1]
Synonyms	Deoxyvasicine hydrochloride, Pegene hydrochloride

Signaling Pathways and Mechanism of Action

The primary pharmacological effects of **desoxypeganine hydrochloride** stem from its ability to inhibit two key enzyme systems: acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A).

Cholinesterase Inhibition

Desoxypeganine hydrochloride acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By blocking AChE, desoxypeganine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is central to the therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

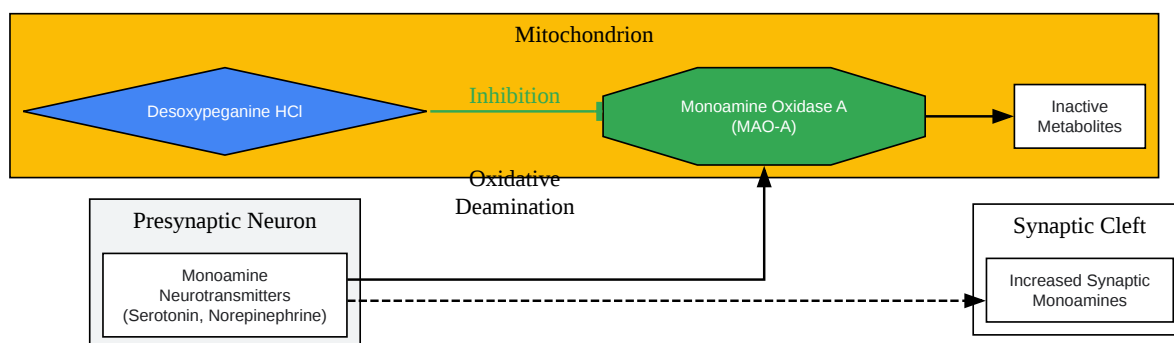


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Mechanism of Cholinesterase Inhibition by **Desoxypeganine Hydrochloride**.

Monoamine Oxidase A (MAO-A) Inhibition

Desoxypeganine hydrochloride is also a selective inhibitor of monoamine oxidase A, an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, desoxypeganine increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications.



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Mechanism of MAO-A Inhibition by **Desoxypeganine Hydrochloride**.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **desoxypeganine hydrochloride** are not extensively available in the public domain. The following protocols are representative examples based on general procedures for similar quinazoline alkaloids and standard biochemical assays. These may require optimization for specific experimental conditions.

Synthesis of the Desoxypeganine Core Structure

A general approach to the synthesis of the 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline scaffold, the core of desoxypeganine, can be adapted from methodologies reported for related compounds.[4][5][6] One potential synthetic route involves a tandem reaction from amino amides and aldehydes. The final step to produce **desoxypeganine hydrochloride** would involve the treatment of the free base with hydrochloric acid in a suitable solvent like acetone or isopropanol.[7]

Purification

Purification of the synthesized desoxypeganine can be achieved through standard chromatographic techniques.

- Method: Column chromatography on silica gel.
- Eluent: A gradient of ethyl acetate in petroleum ether or a mixture of methanol in ethyl acetate can be employed.[5]
- Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be developed for the quantitative analysis and purity determination of **desoxypeganine hydrochloride**. The following is a general method that can be optimized for this specific compound.

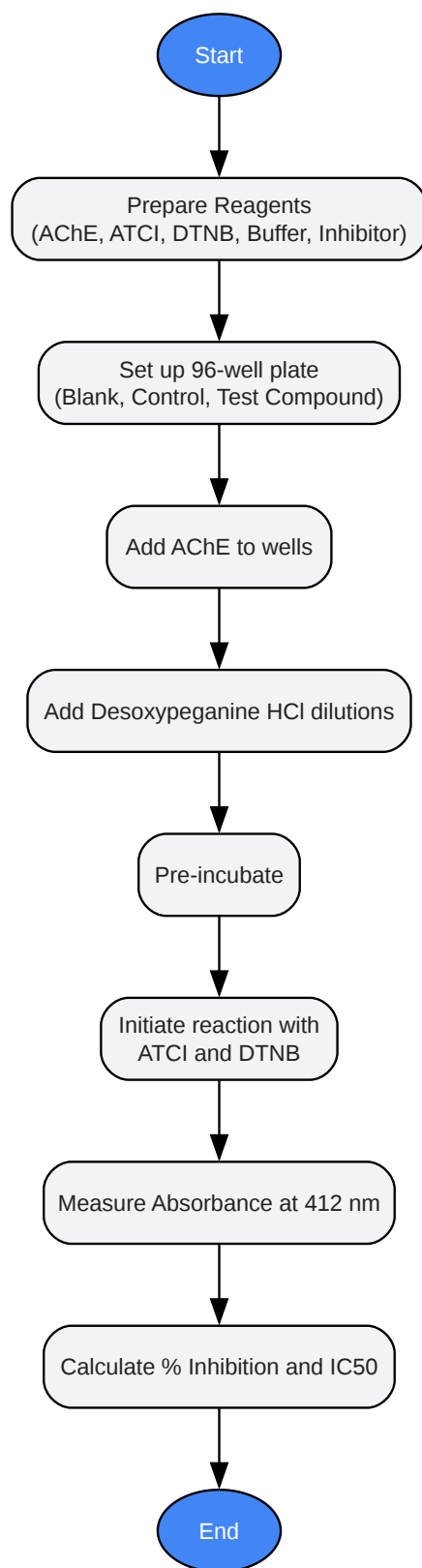
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
- Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 4.5) and an organic modifier like acetonitrile in a 1:1 ratio.[9]
- Flow Rate: 1.0 mL/min.[8][9]
- Detection: UV detection at a wavelength specific to the compound, which would need to be determined empirically but is often in the range of 240-260 nm for similar structures.[8]
- Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

In Vitro Biological Activity Assays

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory activity of a compound against acetylcholinesterase.

- Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- Reagents:
 - Acetylcholinesterase (AChE)
 - Acetylthiocholine iodide (ATCI) as the substrate
 - DTNB (Ellman's reagent)
 - Phosphate buffer (pH 8.0)
 - **Desoxypeganine hydrochloride** (test inhibitor)
- Procedure:
 - Prepare serial dilutions of **desoxypeganine hydrochloride**.
 - In a 96-well plate, add the AChE enzyme solution to each well (except the blank).
 - Add the inhibitor dilutions to the respective wells.
 - Pre-incubate the enzyme and inhibitor.
 - Initiate the reaction by adding a mixture of ATCI and DTNB.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.



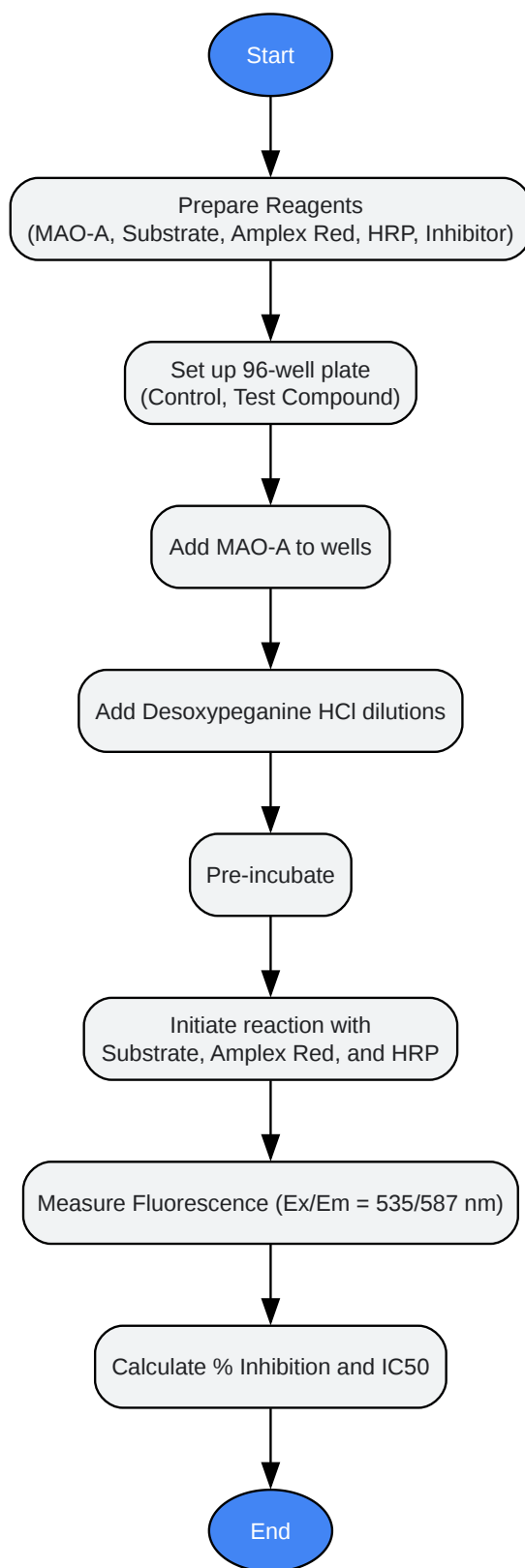
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Workflow for the Acetylcholinesterase Inhibition Assay.

MAO-A Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potential of a compound against MAO-A.

- Principle: The assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of the oxidative deamination of a monoamine substrate by MAO-A. The H_2O_2 is detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.
- Reagents:
 - Recombinant human MAO-A enzyme
 - A suitable substrate (e.g., kynuramine or p-tyramine)
 - Amplex® Red reagent
 - Horseradish peroxidase (HRP)
 - Potassium phosphate buffer (pH 7.4)
 - **Desoxypeganine hydrochloride** (test inhibitor)
- Procedure:
 - Prepare serial dilutions of **desoxypeganine hydrochloride**.
 - In a 96-well black microplate, add the MAO-A enzyme solution.
 - Add the inhibitor dilutions to the respective wells.
 - Pre-incubate the enzyme and inhibitor.
 - Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.
 - Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C.
- Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC_{50} value.



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Workflow for the MAO-A Inhibition Assay.

Conclusion

Desoxypeganine hydrochloride presents a compelling profile as a dual-action inhibitor of cholinesterase and MAO-A. Its well-defined chemical properties and potent biological activities make it a valuable tool for neuropharmacological research and a promising candidate for further drug development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing quinazoline alkaloid. Further investigation into its synthesis, formulation, and in vivo efficacy is warranted to fully elucidate its clinical utility.

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References

- 1. Desoxypeganine (Deoxypeganine; Deoxyvasicine) | ChE | 495-59-0 | Invivochem [invivochem.com]
- 2. scbt.com [scbt.com]
- 3. 61939-05-7 CAS MSDS (DESOXYPEGANINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Design, synthesis and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

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